molecular formula C12H12Cl2N2O3 B14807584 Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate

Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate

Cat. No.: B14807584
M. Wt: 303.14 g/mol
InChI Key: VINGEACARNSONH-AYCHYMQGSA-N
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Description

Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridyl group substituted with chlorine atoms, a carbonyl group, and a methylamino group attached to a but-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloropyridine with a suitable carbonyl compound under controlled conditions to form the intermediate. This intermediate is then reacted with methylamine and a but-2-enoate derivative to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. The purification of the final product is typically done through crystallization, distillation, or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of chlorine atoms with the nucleophilic groups .

Scientific Research Applications

Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(amino)but-2-enoate
  • Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(ethylamino)but-2-enoate
  • Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(propylamino)but-2-enoate

Uniqueness

Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate is unique due to its specific substitution pattern on the pyridyl ring and the presence of a methylamino group.

Properties

Molecular Formula

C12H12Cl2N2O3

Molecular Weight

303.14 g/mol

IUPAC Name

methyl (2E)-2-[(2,6-dichloropyridin-4-yl)-hydroxymethylidene]-3-methyliminobutanoate

InChI

InChI=1S/C12H12Cl2N2O3/c1-6(15-2)10(12(18)19-3)11(17)7-4-8(13)16-9(14)5-7/h4-5,17H,1-3H3/b11-10+,15-6?

InChI Key

VINGEACARNSONH-AYCHYMQGSA-N

Isomeric SMILES

CC(=NC)/C(=C(/C1=CC(=NC(=C1)Cl)Cl)\O)/C(=O)OC

Canonical SMILES

CC(=NC)C(=C(C1=CC(=NC(=C1)Cl)Cl)O)C(=O)OC

Origin of Product

United States

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